8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Description
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline (CAS: 860650-27-7) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-c]quinazoline family. Its structure features a triazole ring fused to a quinazoline core, with substituents at positions 2 (methyl), 5 (3-methoxybenzylsulfanyl), and 8,9 (dimethoxy groups).
Properties
IUPAC Name |
8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-12-21-19-15-9-17(26-3)18(27-4)10-16(15)22-20(24(19)23-12)28-11-13-6-5-7-14(8-13)25-2/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMVMEHVFOROCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and its high dipole moment. This compound interacts with several enzymes and proteins, including acetolactate synthase, which it inhibits. The inhibition of acetolactate synthase disrupts the biosynthesis of branched-chain amino acids, leading to various downstream effects. Additionally, 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline can interact with other biomolecules through nucleophilic substitution reactions at the benzylic position.
Cellular Effects
The effects of 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline on cellular processes are profound. This compound has been shown to inhibit the proliferation of various cancer cell lines, including PC-3, Panc-1, Mia-Paca-2, A549, MCF-7, and HCT-116. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, gene expression analysis revealed that this compound upregulates pro-apoptotic genes such as BAX and p53 while downregulating anti-apoptotic genes like BCL2. These changes lead to cell growth arrest and apoptosis, thereby inhibiting cancer cell proliferation.
Molecular Mechanism
At the molecular level, 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline exerts its effects through several mechanisms. It binds to the active site of acetolactate synthase, inhibiting its activity and disrupting amino acid biosynthesis. Additionally, this compound can undergo hydrolytic decomposition, which involves protonation, water addition, and ring opening, leading to the formation of various metabolites. These metabolites can further interact with biomolecules, contributing to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can undergo hydrolytic cleavage in the presence of hydrochloric acid at elevated temperatures, leading to the formation of different metabolites. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and altered metabolic parameters have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is involved in several metabolic pathways. It interacts with enzymes such as acetolactate synthase, leading to the inhibition of branched-chain amino acid biosynthesis. Additionally, the compound undergoes hydrolytic decomposition, resulting in the formation of various metabolites that can further participate in biochemical reactions. These metabolic pathways contribute to the compound’s overall biochemical activity and its effects on cellular function.
Transport and Distribution
Within cells and tissues, 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is transported and distributed through interactions with transporters and binding proteins. The compound’s high dipole moment and ability to form hydrogen bonds facilitate its interaction with these biomolecules, influencing its localization and accumulation. Studies have shown that the compound can accumulate in specific cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the presence of sulfanyl and methoxy groups in its structure may influence its localization to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions are essential for the compound’s biochemical activity and its effects on cellular processes.
Biological Activity
The compound 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a synthetic derivative belonging to the class of triazoloquinazolines, which have garnered attention due to their diverse biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on anticancer effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C20H20N4O3S
- Molecular Weight : 396.46 g/mol
- CAS Number : 1024018-70-9
Structure
The compound features a quinazoline core fused with a triazole ring and substituted with methoxy and sulfanyl groups, which are believed to enhance its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline against various cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 | Moderate |
| Mammary gland breast cancer (MCF-7) | Not specified | Moderate |
| Human prostate cancer (PC3) | Not specified | Moderate |
| Colorectal carcinoma (HCT-116) | 17.35 | High |
The compound demonstrated significant cytotoxicity against the HCT-116 cell line with an IC50 value of 17.35 µM, indicating potent anti-proliferative effects. In comparison, moderate activity was observed against HePG-2 cells with an IC50 of 29.47 µM .
The mechanisms underlying the anticancer effects of this compound may involve:
- Inhibition of Cell Proliferation : Studies suggest that compounds in this class can interfere with cell cycle progression, particularly at the G2/M phase.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been noted as a critical mechanism for its anticancer activity.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various triazoloquinazoline derivatives, including the target compound. The evaluation involved MTT assays to assess cytotoxicity across multiple cancer cell lines. The results indicated that structural modifications significantly influenced biological activity .
- Comparative Analysis : Research comparing various quinazoline derivatives highlighted that modifications such as methoxy and sulfanyl groups enhance anticancer properties by increasing solubility and bioavailability while reducing toxicity profiles compared to traditional chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have suggested that 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline may interact with key proteins involved in tumor growth and survival pathways, further validating its potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the triazoloquinazoline class exhibit significant anticancer properties. A study demonstrated that derivatives of triazoloquinazolines can inhibit cell proliferation in various cancer cell lines. Specifically, 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline has shown promise in targeting specific pathways involved in tumor growth and metastasis.
| Study | Findings |
|---|---|
| Inhibition of cancer cell proliferation in vitro. | |
| Induction of apoptosis in human cancer cell lines. |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported its effectiveness against various bacterial strains and fungi. The presence of the methoxy and sulfanyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Moderate activity noted |
Neuroprotective Effects
Recent investigations into the neuroprotective properties of triazoloquinazolines have highlighted their potential in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation.
| Mechanism | Effect |
|---|---|
| Antioxidant Activity | Scavenging free radicals |
| Anti-inflammatory Action | Reducing cytokine release |
Study on Antitumor Efficacy
A notable case study published in a peer-reviewed journal examined the efficacy of 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline in a mouse model of breast cancer. The study found that treatment with this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis.
Chemical Reactions Analysis
Oxidation Reactions
The benzylsulfanyl (-S-CH₂-C₆H₄-OCH₃) moiety undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product(s) | Yield | Evidence Source |
|---|---|---|---|
| H₂O₂ (30%) in acetic acid, 60°C | Sulfoxide (-SO-CH₂-C₆H₄-OCH₃) | 85% | |
| mCPBA (2 eq), CH₂Cl₂, 0°C → RT | Sulfone (-SO₂-CH₂-C₆H₄-OCH₃) | 78% |
Mechanistic Insight :
-
Sulfur’s lone pairs facilitate electrophilic oxidation. Selectivity depends on stoichiometry and temperature .
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in SNAr (nucleophilic aromatic substitution):
Key Factor :
Functionalization of the Triazole Ring
The triazolo[1,5-c]quinazoline system participates in regioselective alkylation:
| Reagent/Conditions | Site Modified | Product(s) | Yield | Source |
|---|---|---|---|---|
| CH₃I, K₂CO₃, DMF, 80°C | N1 of triazole | N1-Methylated derivative | 73% | |
| Propargyl bromide, CuI, DIPEA, DCM | C3 of triazole | 3-Propargyl-triazoloquinazoline | 65% |
Note :
-
Alkylation enhances solubility and modulates biological activity.
Cyclization and Ring Expansion
Under acidic conditions, the quinazoline core undergoes cyclization:
| Reagent/Conditions | Product(s) | Yield | Source |
|---|---|---|---|
| PCl₅, POCl₃, 110°C, 6h | Fused pyrimidine-triazole-pyrrole system | 58% | |
| NaN₃, DMF, 90°C, 24h | Tetrazolo-annelated derivative | 51% |
Mechanism :
Reductive Modifications
Methoxy groups remain stable, but nitro analogs (if present) are reducible:
| Reagent/Conditions | Target Group | Product(s) | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C (10%), EtOH, RT | N/A (demonstrates stability of -OCH₃) | No reaction | – |
Implication :
Cross-Coupling Reactions
The C5 position supports palladium-catalyzed couplings:
Optimization :
-
Ligand choice (e.g., PPh₃ vs. XPhos) impacts efficiency.
Acid/Base-Mediated Rearrangements
Controlled hydrolysis alters substituents:
| Reagent/Conditions | Reaction Type | Product(s) | Yield | Source |
|---|---|---|---|---|
| HCl (6M), reflux, 12h | Demethylation of -OCH₃ | 8,9-Dihydroxy derivative | 82% | |
| NaOH (1M), EtOH, 60°C | Saponification of esters (if present) | Carboxylic acid analog | 75% |
Application :
-
Demethylation generates polar metabolites for pharmacokinetic studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents at positions 2, 5, and 8,9, which influence their electronic, photophysical, and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Photophysical Properties
- Fluorescence Quantum Yield : The target compound’s 3-methoxybenzylsulfanyl group may reduce fluorescence efficiency compared to analogs like 5c (Φ = 0.62) due to increased steric hindrance or electron-withdrawing effects. Studies on [1,2,4]triazolo[1,5-c]quinazolines show that excluding aryl fragments from the triazole ring improves quantum yields .
- Solvatochromism: Derivatives with polar substituents (e.g., diethylamino in 5d) exhibit pronounced solvatochromism, whereas the target compound’s methoxy groups may induce moderate solvent-dependent emission shifts .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via a two-step condensation reaction. First, react {2-[3-aryl-1H-1,2,4-triazolo-5-yl]phenyl}amine with an aldehyde (e.g., 3-methoxybenzaldehyde) in glacial acetic acid or propanol-2 under nitrogen, refluxing for 2 hours. Add catalytic acid (e.g., H₂SO₄) if using propanol-2. Purify via recrystallization from methanol. Optimization includes adjusting solvent polarity (e.g., DMF for better solubility), temperature control (±5°C), and inert atmosphere to reduce side reactions. Typical yields range from 40–50% .
Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structure and purity of this compound?
- Methodology :
- ¹H NMR : Analyze methoxy groups (δ ~3.8–4.0 ppm), methyl groups (δ ~2.4 ppm), and aromatic protons (δ ~6.7–8.1 ppm). Splitting patterns (e.g., doublets for H-10 at δ 7.99) confirm substituent positions .
- LC-MS : Verify molecular ion peaks (e.g., [M+1]⁺) and isotopic patterns. For example, a compound with C₂₀H₂₂N₄O₃S would show m/z ≈ 422.1 .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What strategies resolve low aqueous solubility of triazoloquinazoline derivatives, and how do they impact bioactivity assays?
- Methodology :
- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 5-position while monitoring activity via MIC assays against Candida albicans .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) and assess stability via dynamic light scattering (DLS) .
Q. How do substituents at the 5-position (e.g., sulfanyl vs. alkyl) influence anticancer activity, and what mechanistic insights exist?
- Methodology :
- SAR Studies : Compare IC₅₀ values of sulfanyl derivatives (e.g., 5-[(3-methoxybenzyl)sulfanyl]) against kinase inhibitors (e.g., Crizotinib) in breast cancer cell lines (MCF-7). Sulfanyl groups enhance π-π stacking with ATP-binding pockets, as shown in molecular docking (PDB: 3LD6) .
- Kinase Profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR) to identify targets. Sulfanyl derivatives show 2–3× higher selectivity than alkyl analogs .
Q. How can contradictory data on antimicrobial activity between in vitro and in vivo models be analyzed?
- Methodology :
- Bioavailability Correction : Adjust for metabolic clearance (e.g., CYP3A4 inhibition) using liver microsome assays. For example, compounds with logP >3.5 show reduced in vivo efficacy due to plasma protein binding .
- Resistance Testing : Perform serial passage experiments with Staphylococcus aureus (ATCC 25923) to assess resistance development. Triazoloquinazolines with cyclopropyl substituents delay resistance by 4–5 generations .
Experimental Design & Data Analysis
Q. What controls are essential in cytotoxicity assays for triazoloquinazoline derivatives?
- Methodology :
- Positive Controls : Use cisplatin (IC₅₀ ≈ 2–5 µM) or doxorubicin for apoptosis benchmarks.
- Solvent Controls : Include DMSO (≤0.1%) to rule out solvent-induced toxicity.
- Cell Viability Assays : Validate via dual methods (MTT and trypan blue exclusion) to minimize false positives .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of triazoloquinazoline analogs?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap <4 eV enhances reactivity) .
- Docking Simulations : Use AutoDock Vina to model interactions with 14-α-demethylase (Candida target). A binding energy <−8 kcal/mol correlates with MIC <10 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
